Fscpx
Overview
Description
Mechanism of Action
Target of Action
FSCPX is known as a potent, selective, and irreversible antagonist of the A1 Adenosine Receptor (A1AR) . A1ARs are widely expressed in mammalian tissues and play a crucial role in various physiological processes .
Mode of Action
This compound interacts with A1ARs and inhibits their function . It has been observed that this compound paradoxically increases the direct negative inotropic response to A1 adenosine receptor agonists if NBTI, a nucleoside transport inhibitor, is present . This suggests that this compound might modify the equilibrative and NBTI-sensitive nucleoside transporter (ENT1) in a way that allows ENT1 to transport adenosine but impedes NBTI to inhibit this transport .
Biochemical Pathways
This compound affects the biochemical pathways involving adenosine and its receptors. By antagonizing A1AR, it modifies the effects of adenosine receptor agonists. Furthermore, it appears to influence the function of ENT1, thereby affecting the transport of adenosine .
Result of Action
The primary result of this compound’s action is the inhibition of A1AR, which can lead to increased responses to A1 adenosine receptor agonists . Additionally, this compound appears to modify the action of NBTI, reducing the interstitial concentration of adenosine of endogenous origin .
Biochemical Analysis
Biochemical Properties
FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .
Cellular Effects
This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.
Metabolic Pathways
This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FSCPX involves multiple steps, starting from commercially available precursors
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically follows standard organic synthesis protocols, involving purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: FSCPX primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorosulfonyl group. This group reacts with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as cyclopentylamine, dipropylamine, and fluorosulfonyl chloride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed: The major product formed from the reactions involving this compound is the covalently bound complex with the A1 adenosine receptor. This irreversible binding is crucial for its function as an antagonist .
Scientific Research Applications
FSCPX is extensively used in scientific research to study the roles of A1 adenosine receptors in various physiological and pathological processes. Some of its key applications include:
Cardiovascular Research: this compound is used to investigate the role of A1 adenosine receptors in regulating heart rate and myocardial contractility.
Neuroscience: It is employed to study the effects of adenosine on neurotransmission and neuroprotection.
Drug Development: The compound is used as a tool to develop new drugs targeting adenosine receptors for various medical conditions.
Comparison with Similar Compounds
FSCPX is unique due to its irreversible binding to the A1 adenosine receptor. Other similar compounds include:
DPCPX (8-cyclopentyl-1,3-dipropylxanthine): A selective A1 adenosine receptor antagonist but with reversible binding.
CPX (8-cyclopentyl-1,3-dimethylxanthine): Another reversible antagonist of the A1 adenosine receptor.
KW-3902 (8-(noradamantan-3-yl)-1,3-dipropylxanthine): A selective A1 adenosine receptor antagonist with reversible binding.
This compound’s irreversible binding provides a distinct advantage in studies requiring prolonged receptor blockade .
Properties
IUPAC Name |
3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166094 | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156547-56-7 | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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